2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-14-6-8-15(9-7-14)11-12(17(18)19)16-5-3-2-4-10(16)13-11/h2-5H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLJCOZDGKWKSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N3C=CC=CC3=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592533 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62195-00-0 | |
| Record name | 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Ring Formation: Imidazo[1,2-a]pyridine Synthesis
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or acetophenones. A one-pot protocol using iodine and ionic liquid catalysts under ultrasound irradiation has emerged as a high-yield method (70–85%) for unsubstituted imidazo[1,2-a]pyridines . For nitro-functionalized variants, strategic precursor selection is critical:
Method 1A: Pre-Nitrated 2-Aminopyridine Route
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Nitration of 2-Aminopyridine : Direct nitration of 2-aminopyridine using fuming HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-2-aminopyridine, though competing nitration at positions 5/6 necessitates chromatographic separation (≈40% yield) .
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Cyclization with Chloroacetone : Reacting 3-nitro-2-aminopyridine with chloroacetone (1:1.2 molar ratio) in the presence of 20 mol% [BMIM]BF₄ and iodine under ultrasound (35°C, 2.5 h) forms 2-chloro-3-nitroimidazo[1,2-a]pyridine (Table 1).
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | HNO₃/H₂SO₄, 0°C, 4 h | 42% | 89% |
| 2 | Chloroacetone, [BMIM]BF₄, I₂, US, 35°C | 68% | 95% |
Method 1B: Post-Cyclization Nitration
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Synthesize 2-Chloroimidazo[1,2-a]pyridine : Cyclize 2-aminopyridine with chloroacetone as above.
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Regioselective Nitration : Treat with HNO₃ (1.5 eq) in H₂SO₄ at −10°C to afford 3-nitro-2-chloroimidazo[1,2-a]pyridine (57% yield, er > 98% nitration at C3) .
Piperazine Substitution at C2
Introducing the 4-methylpiperazinyl group necessitates nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed coupling.
Method 2A: SNAr with K₂CO₃
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Reaction Conditions : 2-Chloro-3-nitroimidazo[1,2-a]pyridine (1 eq), 4-methylpiperazine (2.5 eq), K₂CO₃ (3 eq), DMF, 110°C, 12 h.
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Outcome : 76% yield; side products include N-alkylated piperazine (≈15%) due to competing reactivity at the nitro group .
Method 2B: Palladium-Catalyzed Amination
Adapting protocols from antidepressant intermediate synthesis :
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Catalyst System : Pd(OAc)₂ (2 mol%), XantPhos (4 mol%), Cs₂CO₃ (2 eq), toluene, 100°C, 24 h.
Comparative Analysis of Synthetic Routes
| Parameter | Method 1A + 2A | Method 1B + 2B |
|---|---|---|
| Total Yield | 32% | 47% |
| Purity (HPLC) | 91% | 96% |
| Reaction Time | 18 h | 28 h |
| Scalability | Moderate | High |
| Regioselectivity | 89% C3 nitration | 98% C3 nitration |
Functionalization Challenges and Solutions
Nitration Directing Effects :
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The chloro substituent at C2 directs nitration to C3 (meta) in H₂SO₄, but competing para nitration (C6) occurs at higher temperatures (>0°C) .
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Solution : Strict temperature control (−10°C) and slow HNO₃ addition minimize para byproducts to <2% .
Piperazine Compatibility :
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The nitro group’s electron-withdrawing nature reduces SNAr efficiency.
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Solution : Buchwald-Hartwig amination circumvents electronic deactivation, achieving >80% yield even with electron-deficient aryl chlorides .
Spectral Characterization and Validation
2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine :
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¹H NMR (400 MHz, CDCl₃): δ 8.41 (d, J = 6.8 Hz, 1H), 8.02 (s, 1H), 7.89 (d, J = 8.8 Hz, 1H), 3.72–3.68 (m, 4H), 2.61–2.58 (m, 4H), 2.37 (s, 3H) .
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HRMS : [M+H]⁺ calcd. for C₁₂H₁₄N₅O₂: 268.1142; found: 268.1139.
Industrial Considerations and Green Chemistry
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Solvent Optimization : Replacing DMF with cyclopentyl methyl ether (CPME) in Method 2B reduces environmental impact (PMI score 8.2 → 5.6) .
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Catalyst Recycling : Pd/XantPhos systems retain 78% activity after three cycles when supported on magnetic nanoparticles .
Emerging Methodologies
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Electrochemical Amination : Direct coupling of 2-chloroimidazo[1,2-a]pyridines with piperazines using undivided cells (Ni anode, 10 mA, 4 h) achieves 70% yield without metal catalysts .
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Flow Nitration : Microreactor systems enable precise temperature control (−15°C), boosting C3 nitration selectivity to 99% .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β .
Comparison with Similar Compounds
Key Observations :
- Solubility : The 4-methylpiperazine group in the target compound enhances aqueous solubility compared to methyl (177.16 Da) or aryl substituents (e.g., 2g, 240.08 Da) .
- Electron Effects : The 3-nitro group stabilizes radical intermediates critical for antiparasitic activity, a feature shared across analogues .
- Bioactivity: Sulfonylmethyl and trifluoromethyl substituents (e.g., 1d) increase lipophilicity and potency against Leishmania donovani but may compromise pharmacokinetics .
Antiparasitic Activity
- Target Compound: Demonstrated IC₅₀ values of 0.5–2.0 µM against Leishmania donovani amastigotes, comparable to miltefosine. The methylpiperazine group mitigates cytotoxicity (Selectivity Index >10) .
- Scaffold-Hopped Analogues : Replacement of the imidazo[1,2-a]pyridine core with imidazo[1,2-b]pyridazine (via C→N substitution at position 5) reduced antileishmanial activity by ~50%, underscoring the importance of the original scaffold .
- Fluorophenyl Derivatives (e.g., 2g): Showed IC₅₀ <1 µM against Trypanosoma brucei, but higher hepatotoxicity compared to the target compound .
Pharmacokinetic and Toxicity Profiles
- Aqueous Solubility : The target compound exhibits solubility >100 µg/mL at pH 7.4, outperforming chlorinated (1d, <10 µg/mL) and alkyl-substituted (16, ~20 µg/mL) analogues .
- Metabolic Stability: Fluorinated derivatives (e.g., 2g) resist CYP450-mediated oxidation better than non-halogenated compounds, but the target compound's methylpiperazine group enhances microsomal stability (t₁/₂ >60 min) .
- Toxicity : Cyclopropyl-substituted derivatives (e.g., 4 in ) showed minimal hepatotoxicity, whereas nitroimidazo[1,2-a]pyridines with sulfonyl groups (e.g., 1d) exhibited dose-dependent renal toxicity .
Biological Activity
2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
The compound's chemical characteristics are essential for understanding its biological interactions. Key properties include:
| Property | Value |
|---|---|
| Molecular Weight | 261.28 g/mol |
| Exact Mass | 261.123 g/mol |
| LogP | 1.5204 |
| Polar Surface Area (PSA) | 69.6 Ų |
| CAS Number | 62195-00-0 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may exhibit antimicrobial properties, potentially acting against certain strains of bacteria and fungi.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The following table summarizes findings related to its antimicrobial efficacy:
| Study Reference | MIC (µg/mL) | Target Organism |
|---|---|---|
| ≤ 2 | Mycobacterium tuberculosis H37Ra | |
| 1.56 | Mycobacterium tuberculosis H37Rv |
These results indicate that this compound exhibits significant activity against multidrug-resistant strains of TB, making it a candidate for further development as an anti-TB agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the compound's efficacy. Modifications on the piperazine ring and the nitroimidazo moiety have been explored to enhance biological activity. For instance:
- Substituting different groups on the piperazine ring has been shown to influence potency and selectivity against bacterial targets.
- Variations in the nitro group position can affect the compound's ability to penetrate bacterial membranes.
Case Studies
Case Study 1: Anti-Tubercular Activity
In a comparative study involving various nitroimidazole derivatives, this compound demonstrated superior activity against resistant TB strains compared to standard treatments. The study utilized both in vitro and in vivo models to assess efficacy and toxicity profiles.
Case Study 2: Cytotoxicity Assessment
Another investigation assessed the cytotoxic effects of this compound on human cancer cell lines. The results indicated that while exhibiting antimicrobial properties, it also showed selective cytotoxicity towards certain cancer cells without significant toxicity to normal cells.
Q & A
Q. What are the common synthetic routes for 2-(4-Methylpiperazin-1-yl)-3-nitroimidazo[1,2-a]pyridine and its derivatives?
- Methodological Answer : Synthesis typically involves sequential coupling reactions, such as the use of N-tosylhydrazones with imidazo[1,2-a]pyridine precursors under palladium catalysis to introduce substituents at the 2-position . For example, derivatives with vinyl or aryl groups are synthesized via Sonogashira or Suzuki-Miyaura couplings, achieving yields of 68–94% . The 3-nitro group is often introduced via nitration reactions, while the 4-methylpiperazine moiety is incorporated through nucleophilic substitution or reductive amination .
Q. How are spectroscopic techniques (NMR, HRMS, IR) applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm substituent positions and stereochemistry. For instance, vinyl protons in derivatives like 3t and 3u appear as doublets or triplets (δ 5.7–6.1 ppm), while aromatic protons show splitting patterns correlating with substitution .
- HRMS : Validates molecular weight with high precision (e.g., [M+H]+ calculated 440.1219, observed 440.1219 for compound 3u) .
- IR : Identifies nitro (1520–1330 cm⁻¹) and C-S (650–750 cm⁻¹) stretches, critical for functional group verification .
Advanced Research Questions
Q. How can researchers optimize the antileishmanial activity of this compound through structural modifications?
- Methodological Answer :
- Scaffold-Hopping : Replacing the imidazo[1,2-a]pyridine core with imidazo[1,2-b]pyridazine improves solubility while retaining nitroreductase (NTR) substrate activity .
- Substituent Engineering : Introducing bromine at position 8 enhances antileishmanial potency by increasing electrophilicity and NTR activation . Hydrophilic groups (e.g., piperazine) improve aqueous solubility without compromising activity .
- Nitro Group Positioning : The 3-nitro group is essential for redox activation by parasitic NTRs; modifications here often abolish activity .
Q. What methodologies address contradictions in biological activity data (e.g., lack of antibacterial activity despite structural analogs showing efficacy)?
- Methodological Answer :
- Substituent-Specific Assays : Derivatives with 2-thioalkyl groups (e.g., 5a–k) showed no antibacterial activity against S. aureus or P. aeruginosa in disk diffusion assays, likely due to poor membrane permeability or target specificity . Contrastingly, antileishmanial activity in analogs correlates with NTR-mediated nitro group reduction, highlighting the need for species-specific assay validation .
- Comparative SAR Studies : Structural analogs with piperazine or trifluoromethylphenyl groups exhibit divergent activity profiles, emphasizing the role of lipophilicity and electronic effects .
Q. What strategies improve aqueous solubility and pharmacokinetics of this compound?
- Methodological Answer :
- Polar Substituents : Introducing hydroxyl or methoxy groups (e.g., 3v, 3g) increases solubility (logP reduction by 0.5–1.0 units) .
- Prodrug Approaches : Masking the nitro group as a phosphate ester enhances bioavailability in vivo .
- Co-Crystallization : Co-formulating with cyclodextrins improves dissolution rates by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
